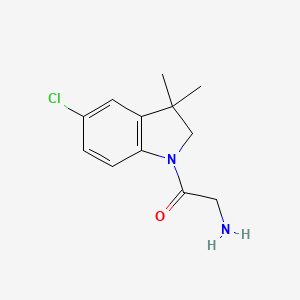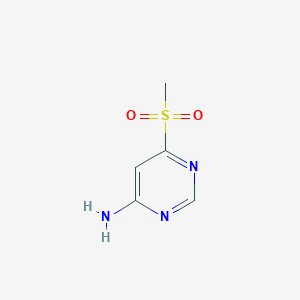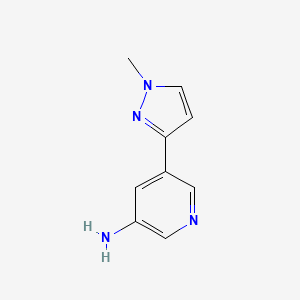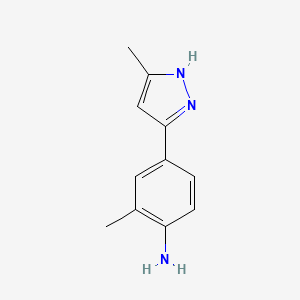
2-amino-1-(5-chloro-3,3-dimethyl-2H-indol-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-1-(5-chloro-3,3-dimethyl-2H-indol-1-yl)ethanone, also known as DMCM, is a chemical compound that has been widely used in scientific research. DMCM is a potent and selective antagonist of the GABA-A receptor, which is a type of receptor that is involved in the regulation of anxiety and seizure activity in the brain.
Mécanisme D'action
2-amino-1-(5-chloro-3,3-dimethyl-2H-indol-1-yl)ethanone acts as a competitive antagonist of the GABA-A receptor. GABA-A receptors are ionotropic receptors that are activated by the neurotransmitter gamma-aminobutyric acid (GABA). Activation of the GABA-A receptor results in the influx of chloride ions into the neuron, which hyperpolarizes the cell membrane and reduces the excitability of the neuron. 2-amino-1-(5-chloro-3,3-dimethyl-2H-indol-1-yl)ethanone binds to the same site on the GABA-A receptor as GABA, but it does not activate the receptor. Instead, 2-amino-1-(5-chloro-3,3-dimethyl-2H-indol-1-yl)ethanone blocks the binding of GABA to the receptor, which reduces the inhibitory effect of GABA on the neuron.
Biochemical and Physiological Effects:
2-amino-1-(5-chloro-3,3-dimethyl-2H-indol-1-yl)ethanone has been shown to induce anxiety-like behavior in animal models, which suggests that it may have anxiogenic effects in humans. 2-amino-1-(5-chloro-3,3-dimethyl-2H-indol-1-yl)ethanone has also been shown to induce convulsions and increase seizure activity in animal models, which suggests that it may have pro-convulsant effects in humans. In addition, 2-amino-1-(5-chloro-3,3-dimethyl-2H-indol-1-yl)ethanone has been shown to modulate the activity of other neurotransmitter systems, such as the dopamine and serotonin systems, which may contribute to its effects on anxiety and seizure activity.
Avantages Et Limitations Des Expériences En Laboratoire
2-amino-1-(5-chloro-3,3-dimethyl-2H-indol-1-yl)ethanone is a potent and selective antagonist of the GABA-A receptor, which makes it a valuable tool for studying the role of the GABA-A receptor in anxiety and seizure disorders. However, 2-amino-1-(5-chloro-3,3-dimethyl-2H-indol-1-yl)ethanone has some limitations for lab experiments. For example, 2-amino-1-(5-chloro-3,3-dimethyl-2H-indol-1-yl)ethanone has a short half-life in the body, which means that it must be administered frequently to maintain its effects. In addition, 2-amino-1-(5-chloro-3,3-dimethyl-2H-indol-1-yl)ethanone can induce convulsions and other adverse effects in animal models, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on 2-amino-1-(5-chloro-3,3-dimethyl-2H-indol-1-yl)ethanone. One area of interest is the development of new drugs that target the GABA-A receptor for the treatment of anxiety and seizure disorders. Another area of interest is the investigation of the role of the GABA-A receptor in other neurological disorders, such as schizophrenia and depression. Finally, there is a need for further research on the mechanisms of action of 2-amino-1-(5-chloro-3,3-dimethyl-2H-indol-1-yl)ethanone and other GABA-A receptor antagonists, which may lead to the development of more effective and safer drugs for the treatment of neurological disorders.
Méthodes De Synthèse
2-amino-1-(5-chloro-3,3-dimethyl-2H-indol-1-yl)ethanone can be synthesized through a multi-step process that involves the reaction of 5-chloro-3,3-dimethylindole with ethyl oxalyl chloride, followed by the reaction with ammonia and sodium hydroxide. The final product is obtained through the reaction of the intermediate with ethylamine. The purity of 2-amino-1-(5-chloro-3,3-dimethyl-2H-indol-1-yl)ethanone can be determined through various analytical methods such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
2-amino-1-(5-chloro-3,3-dimethyl-2H-indol-1-yl)ethanone has been extensively used in scientific research to study the role of the GABA-A receptor in anxiety and seizure disorders. 2-amino-1-(5-chloro-3,3-dimethyl-2H-indol-1-yl)ethanone has been shown to induce anxiety-like behavior in animal models, which can be reversed by the administration of anxiolytic drugs. 2-amino-1-(5-chloro-3,3-dimethyl-2H-indol-1-yl)ethanone has also been used to study the mechanisms of action of other drugs that modulate the activity of the GABA-A receptor. In addition, 2-amino-1-(5-chloro-3,3-dimethyl-2H-indol-1-yl)ethanone has been used to investigate the role of the GABA-A receptor in the development of epilepsy and to test the efficacy of new antiepileptic drugs.
Propriétés
IUPAC Name |
2-amino-1-(5-chloro-3,3-dimethyl-2H-indol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O/c1-12(2)7-15(11(16)6-14)10-4-3-8(13)5-9(10)12/h3-5H,6-7,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZCHZAJPQJCQRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C2=C1C=C(C=C2)Cl)C(=O)CN)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-1-(5-chloro-3,3-dimethyl-2H-indol-1-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[Cyclopropyl(methylsulfonyl)amino]-2-methylpropanoic acid](/img/structure/B7637577.png)
![3-[(3-Chlorophenyl)methyl-[2-(dimethylamino)ethyl]amino]propanoic acid](/img/structure/B7637578.png)
![3-[3-(Diethylamino)propyl-ethylamino]propanoic acid](/img/structure/B7637584.png)

![2-(2-chloro-4-fluorophenoxy)-N-[5-chloro-2-(1,2,4-triazol-1-yl)phenyl]acetamide](/img/structure/B7637595.png)

![4H,5H,7H-thieno[2,3-c]pyran-2-carboxylic acid](/img/structure/B7637610.png)

![4-bromo-N-[(2-thiophen-3-yl-1,3-thiazol-4-yl)methyl]aniline](/img/structure/B7637623.png)

![N-[(4,5-dimethyl-1H-pyrazol-3-yl)methyl]cyclopropanamine](/img/structure/B7637636.png)
![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]cyclopentanecarboxamide](/img/structure/B7637637.png)
![(E)-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-(5-methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide](/img/structure/B7637651.png)
